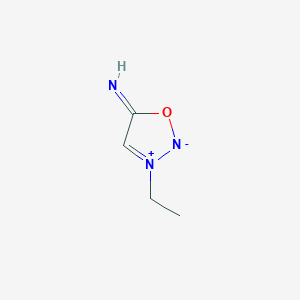

Ethylsydnonimine

Description

The term "sydnonimine" typically refers to a class of mesoionic compounds known for nitric oxide (NO) donor properties (e.g., molsidomine). Ethylsydnonimine may hypothetically belong to this class, but its molecular formula, synthesis, or biological activity cannot be confirmed from the available sources .

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |

InChI |

InChI=1S/C4H7N3O/c1-2-7-3-4(5)8-6-7/h3,5H,2H2,1H3 |

InChI Key |

NCIGWPHMDJUFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC(=N)O[N-]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsydnonimine can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . This method represents an eco-friendly alternative to traditional synthesis techniques. The structures of the synthesized sydnonimines are typically confirmed using infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes that minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Ethylsydnonimine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amino derivatives.

Substitution: It participates in nucleophilic aromatic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like bromine and iodine are employed in substitution reactions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated sydnonimines.

Scientific Research Applications

Ethylsydnonimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylsydnonimine involves its ability to undergo chemoselective cycloaddition reactions with strained alkynes, leading to the release of isocyanates . The released isocyanates can then interact with various molecular targets, including proteins and nucleic acids, leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

(a) Ethylenediamine

- Structure : A simple diamine (H₂N-CH₂-CH₂-NH₂), widely used as a chelating agent or precursor in organic synthesis.

- Properties : Colorless liquid, amine-like odor, water-soluble, pH ~10–12 .

- Safety : Requires impervious protective gear due to corrosivity and respiratory hazards .

(b) Dopamine Hydrochloride

- Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, a catecholamine neurotransmitter .

- Properties : Pharmaceutical reference standard with applications in neurological research.

(c) Ethanamine Derivatives

lists ethanamine-based compounds with complex substituents (e.g., quinolinyl, thioether, fluorophenyl groups). Examples include:

- CAS 13311-84-7 : 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, a nitro-substituted amide .

- CAS 1111625-98-9 : Benzooxadiazole derivative with pyridinylmethyl groups .

- Contrast with Sydnonimines: These compounds focus on pesticidal or fluorogenic properties, differing from the NO-releasing mechanism of sydnonimines.

Data Gaps and Limitations

- Structural Data: No evidence defines Ethylsydnonimine’s molecular structure, CAS number, or synthesis pathway.

- Functional Properties: No studies compare its pharmacological efficacy, stability, or toxicity with analogs.

- Mechanistic Insights: The evidence lacks details on NO-release kinetics, a critical feature of sydnonimines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.